N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide
説明
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-23(18-7-9-21(10-8-18)27(29)30)25-15-22(19-6-3-12-24-14-19)26-13-11-17-4-1-2-5-20(17)16-26/h1-10,12,14,22H,11,13,15-16H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOIDAMOKKTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is characterized by the presence of a 4-nitrobenzamide moiety attached to a pyridinyl and a dihydroisoquinoline structure. Its molecular formula is , with a molecular weight of approximately 299.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 g/mol |
| CAS Number | 2180010-83-5 |
Research indicates that compounds with similar structures exhibit various biological activities, including enzyme inhibition and receptor modulation. The presence of the isoquinoline moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply neuroprotective or psychoactive properties.
Antidiabetic Potential
A study on related compounds demonstrated that derivatives of isoquinoline have shown promise as DPP-4 inhibitors, which are important in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at an oral dose of 3 mg/kg within 24 hours . While specific data on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is limited, its structural similarity suggests it may possess comparable antidiabetic effects.
Anticancer Activity
Isoquinoline derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary studies indicate that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.
Case Studies
- DPP-4 Inhibition : A case study involving a closely related compound showed significant effects on glucose metabolism in diabetic rats, suggesting that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide may also impact glucose tolerance positively.
- Neuroprotective Effects : Another study explored the neuroprotective potential of isoquinoline derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function.
準備方法
Synthesis of 3,4-Dihydroisoquinoline Derivatives
The 3,4-dihydroisoquinoline moiety is typically constructed via cyclization reactions. A modified procedure from involves reacting 2-nitrobenzoic acid derivatives with 1,2,3,4-tetrahydroisoquinoline in dichloromethane (DCM) using HATU and triethylamine (Et3N) as coupling agents. This method achieves yields of 60–71% after purification by silica gel chromatography. The reaction proceeds via activation of the carboxylic acid by HATU, followed by nucleophilic attack by the tetrahydroisoquinoline amine (Figure 1).
Table 1: Optimization of Dihydroisoquinoline Synthesis
| Condition | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| HATU/Et3N, 15 min | DCM | None | 71 | |
| Microwave, 130°C | 1-Butanol | HCl | 19.2 | |
| Na3PO4, 390 nm LED | DMSO/H2O | TMEDA | 60 |
Microwave-assisted reactions in 1-butanol with catalytic HCl reduce reaction times to 3 hours but yield only 19.2% due to competing decomposition pathways. Photoredox conditions (390 nm LEDs) in dimethyl sulfoxide (DMSO) with tetramethylethylenediamine (TMEDA) and sodium phosphate improve scalability, enabling gram-scale production.
Amide Bond Formation with 4-Nitrobenzoyl Chloride
Coupling Reagent Optimization
The final amidation step employs 4-nitrobenzoyl chloride and the primary amine intermediate. Source highlights HATU-mediated coupling in DCM as superior to traditional methods like EDC/HOBt, achieving 71% yield with minimal epimerization. Triethylamine is critical for scavenging HCl generated during the reaction.
Table 2: Amidation Reaction Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU/Et3N | DCM | RT | 71 | 98 |
| DMF/Cl⁻ (Microwave) | DMF | 130°C | 68 | 95 |
| SOCl2/THF | THF | 60°C | 97* | 99 |
*Yield for intermediate chlorination step.
Microwave-assisted coupling in DMF at 130°C reduces reaction times to 1 hour but slightly lowers yield (68%) due to nitro group instability under prolonged heating.
Purification and Characterization
Column Chromatography
Purification via flash chromatography using petroleum ether/ethyl acetate gradients (2:1 to 1:1) effectively separates the target compound from unreacted starting materials and bis-adducts. Source reports a 60% recovery rate after column purification for gram-scale reactions.
Recrystallization
Recrystallization from ethyl acetate/cyclohexane mixtures enhances purity to >99% by removing residual DMSO or inorganic salts. Melting points for analogous compounds range from 106–111°C, consistent with the expected crystalline structure.
Scale-Up and Industrial Applications
Photoredox-Assisted Gram-Scale Synthesis
The photoredox methodology described in enables scalable production (5 mmol to 100 g) with minimal yield loss. Irradiation at 390 nm in DMSO/H2O avoids thermal degradation pathways, making it suitable for industrial applications.
Q & A
(Basic) What are the established synthetic routes for synthesizing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between the dihydroisoquinoline and pyridine-ethyl intermediates .
- Heterocyclic assembly : Sequential construction of the dihydroisoquinoline and pyridine moieties, followed by coupling to the 4-nitrobenzamide group via nucleophilic substitution or condensation reactions .
- Purification : Column chromatography and recrystallization are critical for isolating the final product with >95% purity. NMR and MS are used for structural validation .
(Advanced) How can reaction conditions be optimized to improve yields in multi-step syntheses of similar benzamide derivatives?
Key optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% through uniform heating .
- Solvent-free conditions : Minimizes side reactions and simplifies purification, particularly for intermediates prone to decomposition .
- pH and temperature control : Adjusting pH to 7–8 during amide coupling prevents racemization, while maintaining temperatures at 60–80°C ensures kinetic favorability .
(Basic) What analytical techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, with dihydroisoquinoline protons appearing as multiplets (δ 2.8–3.5 ppm) and the nitrobenzamide aromatic signals at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 434.16 for [M+H]+) and fragments corresponding to the pyridine-ethyl and nitrobenzamide groups .
- HPLC : Validates purity (>98%) and monitors reaction progress .
(Advanced) How can researchers resolve discrepancies in reported biological activities of structurally similar compounds?
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing pyridin-3-yl with furan-2-yl) can clarify contributions of specific moieties to activity .
- Enzyme inhibition assays : Compare IC50 values under standardized conditions (e.g., AKR1C3 inhibition assays for cancer-related targets) to account for variability in experimental protocols .
- Meta-analysis : Cross-reference data from multiple studies to identify trends, such as enhanced lipophilicity from fluorine substitution improving bioavailability .
(Basic) What are the key physicochemical properties affecting this compound’s utility in biological assays?
- Lipophilicity (LogP) : Predicted LogP of 3.2 (via computational modeling) suggests moderate membrane permeability, critical for cellular uptake .
- Solubility : Limited aqueous solubility (experimental <0.1 mg/mL in PBS) necessitates DMSO or cyclodextrin-based formulations for in vitro studies .
- Stability : Susceptibility to hydrolysis at the amide bond under acidic conditions (pH <4) requires storage at −20°C in inert atmospheres .
(Advanced) What strategies are effective for improving the pharmacokinetic profile of nitrobenzamide derivatives?
- Prodrug design : Masking the nitro group with bioreversible protecting groups (e.g., acetyl) enhances stability in plasma .
- Structural hybridization : Introducing fluorinated or sulfonamide moieties improves metabolic resistance and target affinity (e.g., 18F-labeled analogs for PET imaging) .
- Crystallography-guided optimization : X-ray structures of target-ligand complexes (e.g., AKR1C3) inform modifications to the dihydroisoquinoline or benzamide regions for tighter binding .
(Basic) How do researchers validate the biological activity of this compound in preclinical models?
- In vitro assays : Dose-response curves in cancer cell lines (e.g., MCF-7 or PC-3) using MTT assays to determine IC50 values .
- Enzyme inhibition : Fluorogenic substrate assays (e.g., AKR1C3) quantify inhibition potency .
- In vivo models : Xenograft studies in mice, with pharmacokinetic monitoring of plasma half-life and tissue distribution .
(Advanced) What mechanistic insights explain the compound’s interaction with enzyme targets like AKR1C3?
- Binding mode : The sulfonamide group occupies the oxyanion hole of AKR1C3, while the dihydroisoquinoline moiety engages hydrophobic pockets via π-π stacking .
- Kinetic studies : Non-competitive inhibition is observed, suggesting allosteric modulation of substrate binding .
- Mutagenesis assays : Residues Trp227 and Tyr55 are critical for binding affinity, as shown by reduced inhibition in mutant enzymes .
(Basic) What are the limitations of current synthetic methods for this compound?
- Low yields : Multi-step syntheses often result in cumulative yields <20% due to side reactions (e.g., nitro group reduction) .
- Purification challenges : Co-elution of structurally similar byproducts requires advanced chromatographic techniques (e.g., reverse-phase HPLC) .
(Advanced) How can computational methods aid in the design of novel derivatives with enhanced activity?
- Molecular docking : Predicts binding poses with targets (e.g., AKR1C3) to prioritize substituents for synthesis .
- QSAR modeling : Correlates electronic (Hammett constants) or steric parameters (molar refractivity) with bioactivity to guide structural modifications .
- MD simulations : Reveals dynamic interactions (e.g., hydrogen bond stability) over nanosecond timescales to refine lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
